molecular formula C12H12ClN3OS B8619068 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B8619068
M. Wt: 281.76 g/mol
InChI Key: JJQFYQNQDOSKMH-UHFFFAOYSA-N
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Description

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is a compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide typically involves the reaction of 2-Amino-4-methylthiazole-5-carboxylic acid with 4-Chlorobenzylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst like 4-Dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and real-time monitoring can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Azides, nitriles, and other substituted derivatives.

Scientific Research Applications

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-methylthiazole-5-carboxylic acid
  • 4-Chlorobenzylamine
  • 2-Amino-4-methylthiazole-5-carboxylic acid ethyl ester

Uniqueness

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development.

Properties

Molecular Formula

C12H12ClN3OS

Molecular Weight

281.76 g/mol

IUPAC Name

2-amino-N-[(4-chlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C12H12ClN3OS/c1-7-10(18-12(14)16-7)11(17)15-6-8-2-4-9(13)5-3-8/h2-5H,6H2,1H3,(H2,14,16)(H,15,17)

InChI Key

JJQFYQNQDOSKMH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure as described in Preparation 1, making variation only as required to use 4-chlorobenzylamine to replace benzylamine to react with 2-amino-4-methylthiazole-5-carboxylic acid, the title compound was obtained as a white solid in 15% yield; 1H NMR (CD3OD, 300 MHz) δ 7.26-7.32 (m, 4H), 4.41 (s, 2H), 2.38 (s, 3H). MS (ES+) m/z 282.1 (M+1).
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